6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused pyridine and oxazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps starting from commercially available substancesThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine: This compound shares a similar core structure but differs in the position of the difluorophenyl group.
Thiazolo[5,4-b]pyridine derivatives: These compounds have a thiazole ring instead of an oxazole ring and exhibit different biological activities.
Uniqueness
6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both difluorophenyl and carboxylic acid groups. This combination of features contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-(2,5-difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O3/c1-6-12-9(14(19)20)5-11(17-13(12)21-18-6)8-4-7(15)2-3-10(8)16/h2-5H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLFVAVKUIVDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=C(C=CC(=C3)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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